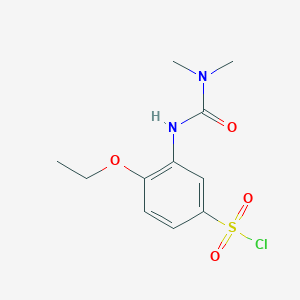
2,6-dichloro-1H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-1H-purine is a chemical compound with the molecular formula C5H2Cl2N4 and a molecular weight of 189.00 g/mol . It is a derivative of purine, characterized by the presence of two chlorine atoms at the 2 and 6 positions on the purine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,6-Dichloro-1H-purine can be synthesized through several methods. One common synthetic route involves the reaction of hypoxanthine with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is typically carried out at elevated temperatures (around 180°C) for several hours . The product is then purified by recrystallization from boiling water and dried to constant weight .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The compound is often produced in crystalline powder form, which is then packaged and distributed for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dichloro-1H-purine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 6 can be replaced by various nucleophiles, such as amines, thiols, and alkoxides.
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of this compound with arylboronic acids in the presence of a palladium catalyst and a base, typically in a water-acetonitrile mixture.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include ammonia, primary and secondary amines, and thiols.
Suzuki-Miyaura Cross-Coupling: Reagents include arylboronic acids, palladium catalysts (e.g., Pd(PPh3)4), and bases such as potassium carbonate (K2CO3).
Major Products:
Nucleophilic Substitution: The major products are 2,6-disubstituted purine derivatives, depending on the nucleophile used.
Suzuki-Miyaura Cross-Coupling: The major products are aryl-substituted purine derivatives.
Aplicaciones Científicas De Investigación
2,6-Dichloro-1H-purine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,6-dichloro-1H-purine and its derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. For example, some derivatives inhibit the activity of enzymes involved in nucleic acid metabolism, leading to antiviral or anticancer effects . The exact pathways and molecular targets can vary depending on the specific derivative and its application .
Comparación Con Compuestos Similares
- 2-Amino-6-chloropurine
- 2-Chloroadenine
- 6-Chloropurine
Comparison: 2,6-Dichloro-1H-purine is unique due to the presence of two chlorine atoms, which allows for a broader range of chemical modifications compared to similar compounds with only one chlorine atom. This dual substitution enhances its reactivity and versatility in synthetic chemistry .
Propiedades
IUPAC Name |
2,6-dichloro-1H-purine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N4/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H,8,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFWVOLULURGJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(NC(=NC2=N1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(NC(=NC2=N1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-[3-(3,4-Dichlorophenyl)ureido]benzenesulfonyl chloride](/img/structure/B7724060.png)
![4-[3-(3,5-Dichlorophenyl)ureido]-2-methylbenzenesulfonyl chloride](/img/structure/B7724068.png)

